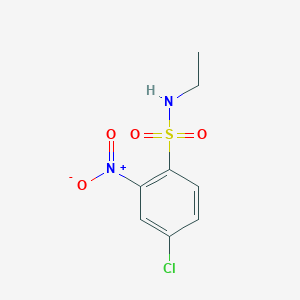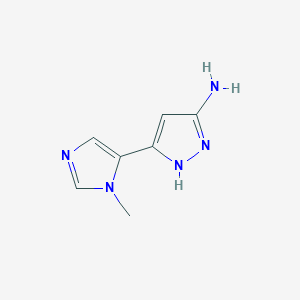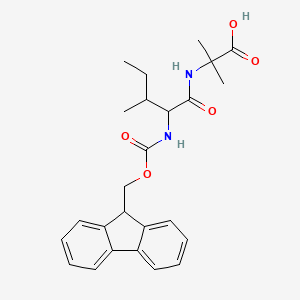
3,3-Dichloroprop-2-ene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloroprop-2-ene-1-thiol is an organochlorine compound with the molecular formula C3H4Cl2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity due to the presence of both chlorine and thiol groups, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
3,3-Dichloroprop-2-ene-1-thiol can be synthesized through the chlorination of propene followed by thiolation. One common method involves the reaction of 1,2,3-trichloropropane with a thiolating agent such as sodium hydrosulfide under controlled conditions. The reaction typically requires a catalyst like triethylbenzylammonium chloride and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance safety and efficiency. The process involves the continuous addition of 1,2,3-trichloropropane, a catalyst, and liquid caustic soda into a reaction mixer. This method allows for better control over reaction parameters, leading to higher yields and improved product quality .
化学反应分析
Types of Reactions
3,3-Dichloroprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiols.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
3,3-Dichloroprop-2-ene-1-thiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals
作用机制
The mechanism of action of 3,3-Dichloroprop-2-ene-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can form strong bonds with metal ions and other electrophilic centers, while the chlorine atoms can participate in nucleophilic substitution reactions. These interactions make it a versatile compound in various chemical processes .
相似化合物的比较
Similar Compounds
1,3-Dichloropropene: An organochlorine compound used as a pesticide and fumigant.
1,3-Dichloropropan-2-ol: An intermediate in the production of epichlorohydrin, known for its carcinogenic properties.
Uniqueness
3,3-Dichloroprop-2-ene-1-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and industrial chemicals.
属性
分子式 |
C3H4Cl2S |
|---|---|
分子量 |
143.03 g/mol |
IUPAC 名称 |
3,3-dichloroprop-2-ene-1-thiol |
InChI |
InChI=1S/C3H4Cl2S/c4-3(5)1-2-6/h1,6H,2H2 |
InChI 键 |
FUXUTJCTJCFGHG-UHFFFAOYSA-N |
规范 SMILES |
C(C=C(Cl)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)


![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)

![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)

